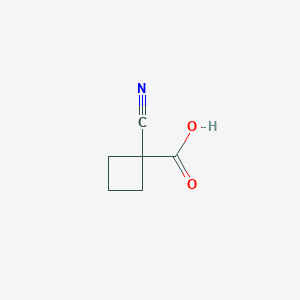

1-Cyanocyclobutanecarboxylic acid

Descripción general

Descripción

1-Cyanocyclobutanecarboxylic acid is an organic compound with the molecular formula C₆H₇NO₂. It features a cyclobutane ring with a carboxylic acid group and a cyano group attached to it.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Cyanocyclobutanecarboxylic acid can be synthesized through several methodsThe reaction conditions typically involve the use of a base to facilitate the cyclization process and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to streamline the production process and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions: 1-Cyanocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under suitable conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Cyanocyclobutanecarboxylic acid serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique structural properties allow for the design of compounds with enhanced biological activity. Notably, it has been utilized in the development of drugs targeting neurological disorders, where its cyclic structure contributes to improved binding affinity and selectivity for biological targets.

Case Study: Neurological Drug Development

A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro. The compounds were tested on neuronal cell lines exposed to oxidative stress, showing a reduction in cell death compared to control groups. These findings suggest potential therapeutic applications in conditions such as Alzheimer's disease.

Organic Synthesis

This compound is also valuable in organic synthesis as a versatile intermediate. Its reactivity allows for various transformations, enabling chemists to create complex molecules efficiently.

Synthesis Pathways

The following table summarizes key reactions involving this compound:

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Aqueous base | 1-Aminocyclobutane carboxylic acid |

| Reduction | LiAlH4 or NaBH4 | 1-Cyanocyclobutane |

| Alkylation | Alkyl halides, base | Alkylated derivatives |

Materials Science

In materials science, this compound is explored for its potential to enhance the properties of polymers. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Case Study: Polymer Blends

Research has shown that adding small amounts of this compound to polycarbonate blends increases impact resistance without significantly altering transparency. This modification could lead to applications in packaging and automotive industries where durability is essential.

Analytical Chemistry

The compound is employed as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures. Its distinct chemical properties make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Application Example

In a recent analytical study, this compound was used to calibrate HPLC systems for the quantification of related compounds in pharmaceutical formulations. The results indicated high precision and reproducibility, confirming its utility as an analytical standard.

Mecanismo De Acción

The mechanism by which 1-cyanocyclobutanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and carboxyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes .

Comparación Con Compuestos Similares

Cyclobutanecarboxylic acid: Similar in structure but lacks the cyano group, leading to different chemical properties and reactivity.

1-Aminocyclopropanecarboxylic acid: Contains an amino group instead of a cyano group, resulting in distinct biological activities and applications

Uniqueness: 1-Cyanocyclobutanecarboxylic acid is unique due to the presence of both the cyano and carboxyl groups on the cyclobutane ring. This combination imparts specific chemical reactivity and potential for diverse applications that are not observed in similar compounds .

Actividad Biológica

1-Cyanocyclobutanecarboxylic acid, a cyclic amino acid derivative, has garnered attention for its potential biological activities and applications in pharmacology and biochemistry. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 113.12 g/mol

- CAS Number : 22264-50-2

- Density : 1.3 g/cm³

- Melting Point : 261°C (decomposes)

- Boiling Point : 241°C at 760 mmHg

This compound primarily acts as a N-methyl-D-aspartate (NMDA) receptor antagonist , specifically targeting the glycine site on the NR1 subunit. This interaction is crucial for modulating excitatory neurotransmission in the central nervous system, making it a candidate for therapeutic interventions in neurological disorders.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects:

- Antinociceptive Properties : In studies involving animal models, intrathecal administration of the compound has shown robust antinociceptive effects, suggesting its potential use in pain management .

- Anticonvulsant Activity : The compound has been evaluated for its anticonvulsant properties, demonstrating efficacy in reducing seizure activity in various models .

Pharmacological Applications

The compound serves as a building block in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. Its ability to influence NMDA receptor activity positions it as a potential candidate for drug development targeting conditions such as epilepsy and chronic pain syndromes .

Case Studies

Several case studies highlight the biological activity and therapeutic implications of this compound:

- Case Study on Pain Management : A study conducted on mice revealed that the administration of this compound significantly reduced nocifensive behaviors, indicating its potential for pain relief .

- Evaluation in Neurological Disorders : In a pharmacological study, the compound was tested for its efficacy in models of epilepsy, showing promising results in reducing seizure frequency and severity .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Propiedades

IUPAC Name |

1-cyanocyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-4-6(5(8)9)2-1-3-6/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPNPEAXNWBDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615759 | |

| Record name | 1-Cyanocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30491-91-9 | |

| Record name | 1-Cyanocyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30491-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyanocyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyanocyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.